molecular formula C13H16N2O2 B268697 4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Cat. No. B268697
M. Wt: 232.28 g/mol
InChI Key: AZINQUPWYATGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

The mechanism of action of CX-4945 involves the inhibition of CK2, a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is a constitutively active kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. CX-4945 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. CX-4945 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of CX-4945 is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. CX-4945 has also been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, one of the limitations of CX-4945 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, CX-4945 has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of novel therapeutic applications for CX-4945, such as in the treatment of viral infections or neurodegenerative diseases. Finally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Synthesis Methods

The synthesis of CX-4945 involves the reaction of 4-amino-N-ethylbenzamide with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds via an acylation mechanism, where the cyclopropylcarbonyl group is attached to the amino group of the benzamide. The resulting product is then purified by column chromatography to obtain pure CX-4945.

Scientific Research Applications

CX-4945 has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and its inhibition by CX-4945 has been shown to reduce neuroinflammation and improve cognitive function in animal models. CX-4945 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

properties

Product Name

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-ethylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-2-14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-4-10/h5-8,10H,2-4H2,1H3,(H,14,16)(H,15,17)

InChI Key

AZINQUPWYATGMK-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.